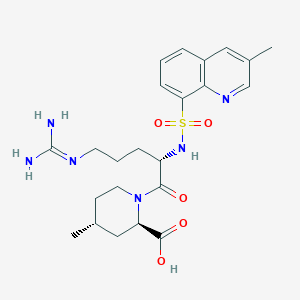

Argatroban M1 metabolite

Description

Contextual Overview of Argatroban (B194362) Biotransformation Pathways

Argatroban, a synthetic direct thrombin inhibitor, undergoes metabolism primarily in the liver. mhmedical.comdrugbank.com The principal metabolic pathway involves the hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring. drugbank.comfda.govfda.govrxlist.comfresenius-kabi.usnih.govglobalrph.comgithub.ionovartis.com This biotransformation process is catalyzed in vitro by the cytochrome P450 enzymes, specifically CYP3A4/5. fda.govfda.govfresenius-kabi.usnih.govglobalrph.comnovartis.comhres.ca

This metabolic process yields four known metabolites, designated as M1, M2, M3, and M4. fda.govfda.govrxlist.comfresenius-kabi.usglobalrph.comnovartis.comhres.ca Among these, M1 is considered the primary metabolite. fda.govfda.govrxlist.comfresenius-kabi.usglobalrph.comnovartis.com The other metabolites, M2, M3, and M4, are produced in very low quantities and are not readily detected in plasma or feces. mhmedical.comfda.govfda.govfresenius-kabi.usglobalrph.comportico.orgnih.gov While in vitro studies point to the role of CYP3A4/5, the lack of significant pharmacokinetic interaction with potent inhibitors of this enzyme system, such as erythromycin, suggests that this pathway may not be the primary route of elimination in a clinical setting. fda.govfda.govfresenius-kabi.usglobalrph.comhres.cafda.gov Argatroban is primarily excreted in the feces, likely through biliary secretion. drugbank.comhres.cakarger.com

Structural Elucidation and Primary Identification of Argatroban M1 Metabolite

The this compound is the main product of the parent drug's metabolism. fda.govfda.govrxlist.comfresenius-kabi.usglobalrph.comnovartis.com Its formation results from the hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring of the Argatroban molecule. fresenius-kabi.usglobalrph.comnovartis.comportico.org While detailed studies on its specific isolation and structural confirmation are part of the broader analysis of Argatroban's metabolic fate, the M1 metabolite has been identified and characterized as a distinct chemical entity.

| Identifier | Value |

|---|---|

| Chemical Name | (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid metabolite |

| Molecular Formula | C23H32N6O5S nih.gov |

| PubChem CID | 10962209 nih.gov |

Pharmacokinetic Implications of Argatroban Metabolite Formation

The formation of the M1 metabolite has specific pharmacokinetic consequences. Unchanged Argatroban remains the predominant component found in plasma, with the concentration of the M1 metabolite ranging from 0% to 20% of the parent drug's concentration. mhmedical.comfda.govfda.govrxlist.comfresenius-kabi.usglobalrph.comgithub.ionovartis.comportico.orgnih.gov

The M1 metabolite exhibits weaker anticoagulant properties compared to Argatroban. Research indicates its anticoagulant effect is 3- to 5-fold weaker than the parent compound. fda.govfda.govrxlist.comfresenius-kabi.usglobalrph.comgithub.ionovartis.comportico.orgnih.gov Due to its lower concentration and reduced activity, the anticoagulant effect of the M1 metabolite is not considered clinically significant during standard intravenous administration of Argatroban. e-lactancia.org The other metabolites, M2 through M4, are found in negligible amounts and are considered to have no significant pharmacological activity. mhmedical.comfda.govfda.govportico.org

Studies in critically ill patients have shown that the plasma half-life of Argatroban can be markedly increased. nih.govthieme-connect.com The metabolism of Argatroban, as measured by the ratio of the area under the concentration-time curve (AUC) of Argatroban to that of M1, is significantly related to the drug's half-life, which is prolonged in cases of hepatic dysfunction. nih.govthieme-connect.com

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,11,13-14,17-18,28H,4,6,8-10,12H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJTZYSQJWCWQO-FHLIZLRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951130-92-0 | |

| Record name | Argatroban M1 metabolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951130920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((2S)-5-((AMINOIMINOMETHYL)AMINO)-2-(((3-METHYL-8-QUINOLINYL)SULFONYL)AMINO)-1-OXOPENTYL)-4-METHYL-2-PIPERIDINECARBOXYLIC ACID, (2R,4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RD48GA3UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Catalysis and Mechanistic Pathways of Argatroban M1 Metabolite Biosynthesis

Hepatic Biotransformation of Argatroban (B194362)

The liver is the principal site for the metabolism of argatroban. nih.govglobalrph.comechemi.com This biotransformation involves specific chemical modifications to the argatroban molecule, leading to the formation of its metabolites.

Regioselective Hydroxylation and Aromatization on the 3-Methyltetrahydroquinoline Moiety

The primary metabolic pathway for argatroban involves hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring. nih.govglobalrph.comechemi.comfda.govfda.govfda.gov This process is regioselective, meaning the chemical changes occur at a specific position on the molecule. This targeted modification is the key step in the formation of the M1 metabolite.

Cytochrome P450 Enzyme System's Role in Argatroban M1 Metabolite Biogenesis

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in the metabolism of a vast array of compounds, including argatroban. Specific enzymes within this family are responsible for catalyzing the reactions that lead to the M1 metabolite.

In Vitro Characterization of CYP3A4/5-Mediated Formation of Argatroban Metabolites

In vitro studies using human liver microsomes have definitively identified the cytochrome P450 enzymes CYP3A4 and CYP3A5 as the catalysts for the formation of all four known argatroban metabolites, including the primary metabolite, M1. nih.govglobalrph.comechemi.comfda.govfda.govfda.govhemonc.org These experiments demonstrate that in a laboratory setting, CYP3A4/5 are the key drivers of argatroban metabolism. drugs.comfda.gov The M1 metabolite exhibits a 3- to 5-fold weaker anticoagulant effect compared to the parent drug, argatroban. nih.govglobalrph.comechemi.comfda.govhemonc.org Unchanged argatroban remains the major component found in plasma, with M1 concentrations typically ranging from 0% to 20% of the parent drug's concentration. nih.govglobalrph.comechemi.comfda.govfda.gov

Identification and Minor Characterization of Argatroban Oxidative Metabolites M2, M3, and M4

In addition to the primary metabolite M1, three other oxidative metabolites, designated M2, M3, and M4, have been identified. However, these metabolites are considered minor. They are found in very low quantities in urine and have not been detected in plasma or feces. nih.govglobalrph.comechemi.comfda.govfda.govfda.govfda.gov

Table 1: Argatroban and its Metabolites

| Compound | Role | Anticoagulant Activity | Plasma Concentration Relative to Argatroban |

| Argatroban | Parent Drug | High | 100% |

| M1 | Primary Metabolite | 3-5 times weaker than Argatroban | 0-20% |

| M2 | Minor Metabolite | Not specified | Undetectable in plasma |

| M3 | Minor Metabolite | Not specified | Undetectable in plasma |

| M4 | Minor Metabolite | Not specified | Undetectable in plasma |

Table 2: Compound Names

| Mentioned Name | Chemical Name |

| Argatroban | (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid |

| M1 metabolite | (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |

| M2 metabolite | Not specified in sources |

| M3 metabolite | Not specified in sources |

| M4 metabolite | Not specified in sources |

| Erythromycin | (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione |

Pharmacological Profile and Bioactivity Assessment of Argatroban M1 Metabolite

Direct Thrombin Inhibitory Activity of Argatroban (B194362) M1 Metabolite

Argatroban is metabolized in the liver into four known metabolites, with M1 being the primary one. fda.govfda.gov The M1 metabolite, like its parent compound, exhibits direct thrombin inhibitory activity. fda.govscispace.com Its mechanism of action involves interacting with the active site of thrombin, thereby inhibiting thrombin-catalyzed reactions essential for the coagulation cascade. These reactions include the formation of fibrin, as well as the activation of coagulation factors V, VIII, and XIII, protein C, and platelet aggregation. fda.govdrugbank.com Although it possesses anticoagulant properties, the M1 metabolite's activity is notably weaker than that of argatroban. fda.gov

Comparative Anticoagulant Potency of Argatroban M1 Metabolite Versus Parent Compound

The anticoagulant potency of the this compound is significantly lower than that of its parent compound, argatroban. fda.govfda.gov Research indicates that the M1 metabolite exerts an anticoagulant effect that is 3 to 5 times weaker than argatroban. fda.govfda.govnovartis.com Some sources suggest its potency is even lower, describing it as having a "very modest" antithrombin effect. scispace.come-lactancia.orgportico.org One source quantifies this by stating the M1 metabolite's activity is 20% weaker than argatroban.

Argatroban itself is a highly selective and potent direct thrombin inhibitor, with an inhibitory constant (Ki) reported to be between 5 nM and 39 nM, and more specifically as 0.04 µM. fda.govdrugbank.comselleckchem.comselleckchem.com This high affinity for thrombin underscores the parent drug's primary role in therapeutic anticoagulation. fda.govdrugbank.com

| Parameter | Argatroban | This compound | Source |

|---|---|---|---|

| Relative Anticoagulant Potency | Parent Compound | 3 to 5 times weaker than Argatroban | fda.govfda.gov |

| Plasma Concentration Relative to Parent | 100% (Major Component) | 0% to 20% of Argatroban concentration | fda.govfda.gov |

| Inhibitory Constant (Ki) for Thrombin | 0.04 µM | Not specified | fda.govdrugbank.com |

Differentiated Pharmacological Characteristics of this compound

The this compound possesses pharmacological characteristics that are distinct from its parent compound. nih.gov Argatroban is metabolized in the liver by CYP3A4/5 enzymes into four metabolites (M1, M2, M3, and M4). fda.govportico.org Among these, M1 is the primary and most significant metabolite, while M2, M3, and M4 are found in very low quantities in urine and are not detected in plasma or feces. fda.govportico.org

The key differentiating feature of M1 is its reduced anticoagulant activity, which is 3 to 5 times weaker than argatroban. fda.gov Despite this, it retains the ability to inhibit thrombin. The plasma concentration of M1 is also variable, typically ranging from 0 to 20% of the parent drug's concentration. fda.gov However, in certain clinical situations, such as in patients with heparin-induced thrombocytopenia experiencing major bleeding complications, the ratio of M1 to argatroban can increase significantly. nih.gov One study noted a two- to eight-fold relative increase in the M1 metabolite compared to argatroban in such patients. nih.gov This suggests that the metabolic turnover of argatroban to M1 can be influenced by a patient's clinical condition and hepatic function. nih.gov

The differential quantification of argatroban and its M1 metabolite can, therefore, be useful for assessing the metabolic turnover of the drug, which may be related to an individual's hepatic function. nih.gov

In Vitro and Preclinical Pharmacodynamic Significance of this compound

In vitro studies have established that the this compound is the primary metabolite of argatroban and possesses a weaker anticoagulant effect than the parent drug, estimated to be 3 to 5 times less potent. fda.gov The formation of M1 is catalyzed by the human liver microsomal cytochrome P450 enzymes CYP3A4/5. fda.gov While other metabolites (M2-M4) are formed, they are found in negligible amounts and are not considered to have significant pharmacological activity. fda.govmhmedical.com

However, preclinical and clinical studies highlight that the metabolic process is important. The metabolism of argatroban primarily occurs in the liver, and factors affecting hepatic function can alter the levels of M1. In patients with hepatic impairment, the clearance of argatroban is decreased, which could potentially lead to altered M1 concentrations and a prolonged anticoagulant effect. This underscores the preclinical pharmacodynamic significance of monitoring the metabolic pathway of argatroban, as the accumulation of both the parent drug and its active metabolite could be relevant in specific patient populations. nih.gov

| Parameter | Finding | Source |

|---|---|---|

| Metabolizing Enzymes | Cytochrome P450 CYP3A4/5 in the liver | fda.gov |

| Relative In Vitro Potency | 3-5 times weaker than Argatroban | fda.gov |

| Typical Plasma Concentration | 0-20% of parent drug concentration | |

| Clinical Significance | Generally not clinically apparent with routine dosing, but levels can increase in certain conditions (e.g., hepatic impairment, specific patient complications). | e-lactancia.orgnih.gov |

Advanced Analytical Methodologies for the Quantitative Determination of Argatroban M1 Metabolite in Biological Matrices

Analytical Challenges in Concurrent Quantification of Argatroban (B194362) and its M1 Metabolite

The concurrent quantification of Argatroban and its main metabolite, M1, in biological fluids presents several analytical hurdles. Argatroban is metabolized in the liver via hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring to form M1. hemonc.orgglobalrph.com While M1 has weaker anticoagulant properties, its presence can interfere with the accurate assessment of the parent drug's activity. hemonc.org

Plasma Concentration Profiles of Argatroban M1 Metabolite

The plasma concentration of the this compound can vary significantly depending on the patient population and clinical context. In many individuals, the plasma concentrations of M1 are relatively low, ranging from 0% to 20% of the parent drug concentration. hemonc.orgglobalrph.comfda.gov

However, in certain conditions, particularly in patients with impaired hepatic function, the concentration of M1 can increase substantially. nih.gov Studies in critically ill patients have provided detailed insights into these profiles. For example, in a study of heparin-induced thrombocytopenia patients with major bleeding complications, the mean steady-state plasma concentration of M1 was 5.5 ± 2.8 µg/mL, which was significantly higher than the parent drug's concentration of 0.7 ± 0.35 µg/mL. nih.gov In this cohort, the relative increase in the M1 metabolite compared to Argatroban varied widely, from two- to eight-fold. nih.gov

Similarly, in critically ill cardiac surgical patients, hepatic dysfunction was shown to markedly increase the plasma half-life of Argatroban and was significantly related to the metabolism of Argatroban, as assessed by the ratio of the areas under the concentration-time curves (AUC) of Argatroban and M1. nih.gov

| Patient Population | M1 Plasma Concentration | M1 to Argatroban Ratio | Source |

|---|---|---|---|

| General Population | 0% to 20% of parent drug | Variable | hemonc.orgglobalrph.comfda.gov |

| HIT Patients with Bleeding | 5.5 ± 2.8 µg/mL (mean) | 2- to 8-fold increase vs. Argatroban | nih.gov |

| Critically Ill Cardiac Surgical Patients | AUC ratio (M1/Argatroban) correlates with hepatic dysfunction (R² = 0.60) | Variable, increases with hepatic impairment | nih.gov |

Relative Metabolic Turnover Assessment using Differential Quantitation

The ability to separately quantify Argatroban and its M1 metabolite provides a powerful tool for assessing the relative metabolic turnover of the parent drug. nih.govresearchgate.net This differential quantitation allows for the calculation of the M1-to-Argatroban ratio, which can serve as an indicator of metabolic activity, particularly hepatic function, since the metabolism occurs in the liver via CYP3A4/5 enzymes. nih.govhemonc.org

An elevated M1/Argatroban ratio suggests a high rate of metabolic conversion. nih.gov This has been observed in patients with heparin-induced thrombocytopenia and is particularly pronounced in individuals with hepatic impairment. nih.govnih.gov In critically ill cardiac surgical patients, a significant correlation was found between the AUC ratio of M1 to Argatroban and the plasma half-life of Argatroban, indicating that impaired metabolism leads to reduced clearance of the parent drug and a relative increase in the metabolite's exposure over time. nih.gov Therefore, the differential quantitation of Argatroban and M1 is not just an analytical exercise but offers potential clinical utility in monitoring drug metabolism and may help in understanding the variability of the drug's effect in patients with compromised liver function. nih.govdeepdyve.com

Preclinical Investigations into the Pharmacokinetics and Pharmacodynamics of Argatroban M1 Metabolite

In Vitro Metabolic Studies of Argatroban (B194362) and M1 Metabolite Biogenesis

The biogenesis of the M1 metabolite from its parent compound, Argatroban, has been elucidated primarily through in vitro studies using human-derived hepatic systems. These investigations are crucial for identifying the metabolic pathways and enzymes responsible for the transformation.

In vitro studies utilizing human liver microsomes have been instrumental in identifying the primary metabolic pathway for Argatroban. The main route of metabolism involves the hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring of the Argatroban molecule. fda.govfda.gov This biotransformation process results in the formation of four known metabolites, designated M1, M2, M3, and M4.

In plasma, unchanged Argatroban remains the predominant component, with concentrations of the M1 metabolite typically ranging from 0% to 20% of the parent drug. rxlist.com The other metabolites (M2 to M4) are generally found only in trace amounts in urine and are not typically detected in plasma or feces. fda.govrxlist.com

| Parameter | Finding | Source Index |

| Metabolic Reaction | Hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring | fda.govfda.gov |

| Primary Metabolite | M1 | fda.gov |

| Catalyzing Enzymes | Cytochrome P450 CYP3A4/5 (in vitro) | fda.govfda.gov |

| System | Human Liver Microsomes | fda.govfda.gov |

| Relative Plasma Conc. | M1 concentrations are 0% to 20% of parent Argatroban | rxlist.com |

In Vivo Pharmacokinetic Characterization of Argatroban M1 Metabolite in Non-Human Models

While in vitro studies define the metabolic pathways, in vivo investigations in non-human models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a metabolite within a complete biological system. Data specifically characterizing the pharmacokinetics of the M1 metabolite in preclinical animal models is limited, with most studies focusing on the parent drug. However, inferences can be drawn from studies on Argatroban and total radioactivity.

The primary route for the excretion of Argatroban and its metabolites is through the feces, which strongly suggests that biliary secretion is the main pathway of elimination. fda.gove-lactancia.org This indicates that after its formation in the liver, the M1 metabolite, along with the parent drug, is likely transported into the bile for subsequent removal from the body. While systemic recovery studies specifically quantifying the M1 metabolite in animal models are not widely available, developmental studies in rats have shown that the parent drug, Argatroban, is distributed into milk. fda.govglobalrph.com This finding highlights a potential pathway for maternal-fetal transfer in this preclinical model, although specific data for the M1 metabolite is lacking.

The central role of the liver in the transformation of Argatroban to its M1 metabolite is supported by preclinical studies in rats. medchemexpress.com In rat models that have undergone hepatectomy (surgical removal of the liver), the pharmacokinetic parameters of Argatroban, including its area under the curve (AUC) and elimination half-life, are significantly increased. medchemexpress.com This demonstrates that the liver is the primary site of clearance for Argatroban, and by extension, the primary site of M1 biogenesis in this animal model.

An important kinetic detail is that Argatroban is a mixture of (21-R) and (21-S) diastereoisomers, present in a ratio of approximately 65:35. fda.gov The metabolic transformation to M1 does not selectively affect either isomer, as the plasma ratio of these diastereoisomers remains constant and is unchanged by metabolism. fda.gov

Distributional Aspects and Systemic Recovery of this compound in Preclinical Animal Models

In Vitro Pharmacodynamic Modeling for this compound Bioactivity

Pharmacodynamic modeling is used to assess the biological activity of a substance. For the this compound, in vitro models have confirmed that it retains anticoagulant properties, though its potency is considerably less than that of the parent compound.

The bioactivity of Argatroban and its metabolites is evaluated using various in vitro pharmacodynamic models based on global clotting assays. These include the activated partial thromboplastin (B12709170) time (aPTT), activated clotting time (ACT), prothrombin time (PT), and thrombin time (TT). nih.govfda.gov The prolongation of clotting times in these assays is used to quantify the anticoagulant effect. The comparison of the concentrations of Argatroban versus M1 required to achieve the same degree of prolongation in these assays allows for the determination of their relative potencies.

| Compound | Bioactivity | Relative Potency | Pharmacodynamic Assessment Models | Source Index |

| Argatroban | Direct Thrombin Inhibitor | Strong | aPTT, ACT, PT, TT | ucv.venih.govfda.gov |

| M1 Metabolite | Direct Thrombin Inhibitor | 3- to 5-fold weaker than Argatroban | aPTT, ACT, PT, TT | fda.govnih.gov |

Mechanistic Elucidation of Drug Interactions Modulated by or Affecting Argatroban M1 Metabolite

Enzymatic Modulation Potential of Argatroban (B194362) M1 Metabolite (e.g., Cytochrome P450 Inhibition/Induction)

Currently, there is a lack of publicly available scientific literature or clinical studies that have specifically investigated the potential of the Argatroban M1 metabolite to either inhibit or induce cytochrome P450 (CYP) enzymes. Research has primarily focused on the metabolic pathway leading to the formation of M1, rather than the metabolite's own effects on drug-metabolizing enzymes. Therefore, no detailed research findings or data tables on the CYP450 inhibition or induction potential of the this compound can be provided at this time.

Membrane Transporter Interactions of this compound

There is no specific information available in published scientific literature or regulatory documents regarding the interaction of the this compound with membrane transporters such as P-glycoprotein (P-gp), Organic Anion-Transporting Polypeptides (OATPs), or Breast Cancer Resistance Protein (BCRP). The interplay of drugs and their metabolites with these transporters is crucial for their absorption, distribution, and excretion, and can be a source of drug-drug interactions. OATPs, for example, are involved in the transport of a wide array of endogenous substances, drugs, and other xenobiotics. However, studies dedicated to elucidating whether the this compound is a substrate, inhibitor, or inducer of these transport proteins have not been reported. Consequently, a detailed discussion and data on the membrane transporter interactions of the this compound cannot be presented.

Mechanistic Insights into the Impact of Co-administered Xenobiotics on this compound Formation and Disposition

The formation of the this compound is intrinsically linked to the activity of CYP3A4/5 enzymes. fda.govhemonc.org Therefore, co-administered xenobiotics that are known to inhibit or induce this enzymatic system have the potential to modulate the formation and disposition of M1.

One study highlighted that in patients with heparin-induced thrombocytopenia who also presented with major bleeding complications, the plasma concentrations of the M1 metabolite were, on average, significantly higher than those of argatroban, with the ratio of M1 to argatroban varying widely. nih.gov This suggests that in certain patient populations or clinical scenarios, the disposition of the M1 metabolite may be altered, leading to its accumulation. However, the precise mechanisms behind this observation, and whether they are related to co-administered xenobiotics, require further investigation.

At higher doses of argatroban, there is evidence of non-linear pharmacokinetics due to the saturation of the CYP3A4/5 metabolic pathway. In a study involving patients undergoing coronary angioplasty who received higher doses of argatroban, the plasma concentrations of the M1 metabolite reached a plateau, even as the concentrations of the parent drug continued to increase. This indicates a saturation of the enzymatic capacity to form M1.

The following table summarizes the known interactions affecting the formation of the this compound.

| Interacting Xenobiotic/Condition | Effect on M1 Formation | Mechanistic Insight |

| Erythromycin (CYP3A4/5 Inhibitor) | No significant in vivo effect on argatroban pharmacokinetics. | While CYP3A4/5 is responsible for M1 formation in vitro, it is not a major elimination pathway for argatroban in vivo. nih.gov |

| Hepatic Impairment | Potential for increased M1 accumulation. | Reduced hepatic function can impair the overall clearance of argatroban and potentially alter the disposition of its metabolites. |

| High-Dose Argatroban | Saturation of M1 formation. | At doses exceeding 2 μg/kg/min, the CYP3A4/5 enzymes responsible for M1 formation become saturated, leading to non-linear pharmacokinetics. |

Q & A

Q. How can researchers identify and quantify Argatroban M1 metabolite in biological matrices?

Methodological Answer :

- Analytical Techniques : Use high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for precise quantification. For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1D/2D NMR) with tandem MS fragmentation patterns .

- Sample Preparation : Employ protein precipitation or solid-phase extraction (SPE) to minimize matrix interference. Validate recovery rates using isotopically labeled internal standards (e.g., deuterated M1 analogs) .

- Calibration Standards : Generate a calibration curve spanning physiological concentrations (0.1–20% of parent drug levels) to account for M1’s low plasma abundance .

Q. What are the primary analytical challenges in distinguishing M1 from structural analogs or isomers?

Methodological Answer :

- Chromatographic Separation : Optimize gradient elution on a C18 column (e.g., Inertsil ODS-SP) to resolve M1 from co-eluting metabolites .

- High-Resolution MS : Use quadrupole-time-of-flight (Q-TOF) MS to differentiate isobaric compounds based on exact mass (<5 ppm error) .

- Database Matching : Cross-reference fragmentation spectra with repositories like HMDB or Metlin, but validate findings with synthetic standards due to spectral variability across instruments .

Q. How do CYP3A4/5 polymorphisms influence M1 pharmacokinetics?

Methodological Answer :

- In Vitro Studies : Use human liver microsomes (HLMs) or hepatocyte models to assess metabolic clearance. Compare wild-type CYP3A4/5 with variant isoforms (e.g., CYP3A5 non-expressers) .

- Clinical Correlation : Design pharmacokinetic (PK) trials with genotyped cohorts to evaluate M1 exposure variability. Apply nonlinear mixed-effects modeling (NONMEM) to quantify enzyme contribution .

Advanced Research Questions

Q. What experimental strategies can elucidate M1’s role in thrombin inhibition beyond its weaker anticoagulant activity?

Methodological Answer :

- Functional Assays : Compare thrombin-binding kinetics of M1 vs. argatroban using surface plasmon resonance (SPR) or fluorogenic substrate assays. Assess synergy with endogenous inhibitors (e.g., antithrombin III) .

- Omics Integration : Perform proteomics to identify M1-associated post-translational modifications (e.g., lysine acetylation) in coagulation pathways .

- In Vivo Models : Use thrombus formation assays in CYP3A4/5-knockout mice to isolate M1’s effects .

Q. How can researchers resolve contradictions in M1’s clinical impact across anticoagulation studies?

Methodological Answer :

- Meta-Regression Analysis : Pool data from studies with conflicting efficacy outcomes (e.g., neurological recovery in stroke trials). Adjust for covariates like renal/hepatic function, which alter M1 clearance .

- ROTEM® Validation : Corrogate M1 concentrations with INTEM clotting time (CT) and aPTT ratios to establish context-specific therapeutic thresholds .

- Sensitivity Analysis : Use Monte Carlo simulations to model M1’s contribution to anticoagulation variability in critically ill patients .

Q. What methodologies are optimal for mapping unknown metabolic pathways of M1?

Methodological Answer :

- Isotope Tracing : Administer ¹³C-labeled argatroban to track M1’s transformation into secondary metabolites (e.g., hydroxylated derivatives) via LC-MS/MS .

- Metabolomic Workflows : Apply untargeted metabolomics with CE-TOF MS or DART-MS to detect low-abundance intermediates. Use pathway enrichment tools (e.g., KEGG) to identify novel enzymatic routes .

- In Silico Prediction : Leverage machine learning models trained on CYP3A4/5 substrate databases to predict M1’s potential off-target metabolism .

Q. How can inter-individual variability in M1 exposure be mechanistically explained?

Methodological Answer :

- Population PK/PD Modeling : Integrate covariates like age, albumin levels, and CYP3A4/5 activity into a mechanistic model. Validate with sparse sampling in diverse cohorts .

- Multi-Omics Profiling : Combine genomic (CYP3A4/5 SNPs), metabolomic (M1/urea cycle intermediates), and proteomic (albumin-binding) data to identify drivers of variability .

- CRRT Studies : Analyze M1 sieving coefficients during continuous renal replacement therapy to assess extracorporeal clearance mechanisms .

Methodological Notes for Data Interpretation

- Spectral Deconvolution : For NMR-based studies, apply Chenomx or similar software to resolve overlapping peaks in complex biological matrices .

- Quality Control : Include pooled QC samples in every LC-MS batch to monitor instrumental drift .

- Ethical Reporting : Adhere to CONSORT guidelines for clinical trials and register protocols in public repositories (e.g., ClinicalTrials.gov ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.